molecular formula C13H23N3O2 B13967210 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one

Cat. No.: B13967210
M. Wt: 253.34 g/mol
InChI Key: UINMUHHRNKBFDD-UHFFFAOYSA-N
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Description

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the 2,8-diazaspiro[4.5]decan-1-one derivatives family, known for their potential therapeutic applications, particularly as inhibitors of specific kinases involved in inflammatory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one typically involves the introduction of spirocyclic scaffolds. One common approach is to start with a precursor molecule that undergoes a series of reactions, including acetylation and amination, to form the desired compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one involves its interaction with specific molecular targets, such as TYK2 and JAK1 kinases. By inhibiting these kinases, the compound can modulate the expression of related genes and the formation of immune cells like Th1, Th2, and Th17. This results in an anti-inflammatory effect, making it a potential therapeutic agent for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one stands out due to its high selectivity for TYK2 and JAK1 kinases, as well as its excellent metabolic stability and potent anti-inflammatory efficacy. These properties make it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

1-(2-acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-aminopropan-1-one

InChI

InChI=1S/C13H23N3O2/c1-10(14)12(18)15-6-3-13(4-7-15)5-8-16(9-13)11(2)17/h10H,3-9,14H2,1-2H3

InChI Key

UINMUHHRNKBFDD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(CC1)CCN(C2)C(=O)C)N

Origin of Product

United States

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